Topic: Synthesis and Characterization of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Topic: Synthesis and Characterization of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a cornerstone in numerous pharmaceutical agents, valued for its diverse biological activities.[1] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind the chosen synthetic strategy and analytical techniques. We present a robust, two-step synthesis involving the formation of an N⁴-allyl-N¹-(cyclohexanecarbonyl)thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Detailed protocols for spectroscopic and physical characterization (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) are provided to ensure structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for the synthesis of substituted 1,2,4-triazole-3-thiols.
Strategic Rationale: The Synthetic Blueprint
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of 1,4-disubstituted thiosemicarbazides.[2] This classical approach offers high yields and a straightforward purification process. Our strategy is bifurcated into two primary phases:
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Formation of the Acyclic Precursor: The synthesis of N⁴-allyl-1-(cyclohexanecarbonyl)thiosemicarbazide. This key intermediate is assembled from readily available starting materials: cyclohexanecarboxylic acid hydrazide and allyl isothiocyanate. The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate is a highly efficient and well-documented reaction.[2]
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Intramolecular Cyclization: The conversion of the thiosemicarbazide precursor into the target triazole ring. This transformation is induced under alkaline conditions, where deprotonation initiates an intramolecular nucleophilic attack, followed by a dehydration step to yield the stable aromatic triazole ring.[3][4]
This pathway is chosen for its robustness, scalability, and the relative ease of monitoring reaction progress via techniques like Thin Layer Chromatography (TLC).
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn. Hydrazine hydrate is toxic and corrosive; handle with extreme care.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl Cyclohexanecarboxylate | 156.22 | 15.6 g (16.1 mL) | 0.1 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 7.8 g (7.6 mL) | ~0.1 | ~1.0 |
| Allyl Isothiocyanate | 99.15 | 9.9 g (10.3 mL) | 0.1 | 1.0 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 | 2.0 |
| Ethanol (95%) | - | ~500 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
| Activated Charcoal | - | ~1.0 g | - | - |
Part A: Synthesis of Cyclohexanecarboxylic Acid Hydrazide
This initial step converts a commercially available ester into the necessary hydrazide precursor. Hydrazinolysis is a standard and effective method for this transformation.[5]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyclohexanecarboxylate (15.6 g, 0.1 mol) and ethanol (100 mL).
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Addition of Hydrazine: Slowly add hydrazine hydrate (7.8 g, ~0.1 mol) to the stirred solution.
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Causality Note: The reaction is typically exothermic. Slow addition helps to control the initial temperature rise.
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-
Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress can be monitored by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane), observing the disappearance of the starting ester spot.
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Isolation: After completion, reduce the solvent volume to approximately 20 mL using a rotary evaporator. Cool the concentrated solution in an ice bath.
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Precipitation: Add 100 mL of cold deionized water to precipitate the product. Stir for 15 minutes.
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Filtration: Collect the white solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum. The expected yield is typically >85%.
Part B: Synthesis of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
This procedure combines the formation of the thiosemicarbazide intermediate and its subsequent cyclization into a single, efficient workflow.
Caption: Step-by-step reaction and workup protocol.
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Precursor Formation: In a 500 mL round-bottom flask, dissolve the dried cyclohexanecarboxylic acid hydrazide (14.2 g, 0.1 mol) in 150 mL of ethanol. Add allyl isothiocyanate (9.9 g, 0.1 mol).
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Reflux I: Heat the mixture to reflux for 4-5 hours. The reaction forms the acyclic thiosemicarbazide intermediate.
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Cyclization: To the same reaction mixture, add an aqueous solution of sodium hydroxide (8.0 g in 100 mL of water).
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Causality Note: The strong base (NaOH) deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. This intramolecular reaction is the key ring-closing step.
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Reflux II: Continue to reflux the now basic mixture for an additional 6-8 hours. The solution may change color. Monitor the reaction by TLC until the intermediate spot disappears.
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Workup: Cool the reaction mixture to room temperature. Reduce the volume by about half on a rotary evaporator to remove most of the ethanol.
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Decolorization: If the solution is darkly colored, add a small amount of activated charcoal, stir for 10 minutes, and filter the warm solution to remove the charcoal.
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Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly and with constant stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is between 5 and 6.
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Causality Note: The triazole exists as a sodium thiolate salt in the basic solution. Acidification protonates the thiolate, causing the neutral, less soluble thiol tautomer to precipitate out of the aqueous solution.
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Isolation: A white or off-white precipitate will form. Allow it to stir in the cold for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
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Purification: Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Recrystallize the product from 95% ethanol to obtain pure 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. Dry the crystals under vacuum.
Comprehensive Characterization
Structural elucidation and purity confirmation are paramount. The following techniques provide a self-validating system for confirming the identity of the synthesized compound.
Physical Characterization
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Appearance: White crystalline solid.
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Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range indicates high purity. (Literature for similar compounds suggests a range of 150-250°C depending on substituents).[6]
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Solubility: Soluble in DMSO and DMF; sparingly soluble in hot ethanol; insoluble in water.
Spectroscopic Data
The triazole-thiol can exist in two tautomeric forms: the thione and the thiol. In solid state and neutral solutions, the thione form is generally dominant.[7] The spectroscopic data will reflect the characteristics of the major tautomer.
| Technique | Expected Observations | Rationale / Key Functional Groups |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (N-H stretch)~2930 & 2850 (C-H stretch, cyclohexyl)~2600-2550 (S-H stretch, weak, thiol tautomer)[6]~1640 (C=N stretch, triazole ring)~1550 (N-C=S, amide II band)[6]~1250 (C=S stretch, thione tautomer)[8] | Confirms the presence of the key functional groups: N-H of the triazole ring, C-H of the allyl and cyclohexyl groups, and the C=S/S-H of the thione/thiol tautomers. |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, N-H/S-H)[7]~5.8-5.9 (m, 1H, -CH=CH₂) ~5.1-5.2 (m, 2H, -CH=CH ₂) ~4.4-4.5 (d, 2H, N-CH ₂-CH=) ~2.8-3.0 (m, 1H, cyclohexyl CH ) ~1.1-1.9 (m, 10H, cyclohexyl CH ₂) | Provides the proton environment map. The broad singlet at high ppm is characteristic of the acidic proton of the thione/thiol group.[7] Signals for the allyl and cyclohexyl groups will be distinct. |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | ~167 (C=S, Thione Carbon)[7]~152 (C=N, Triazole C5) ~132 (-C H=CH₂) ~118 (-CH=C H₂) ~46 (N-C H₂) ~35-40 (Cyclohexyl C H) ~25-30 (Cyclohexyl C H₂) | Confirms the carbon skeleton. The downfield signal around 167 ppm is a strong indicator of the thiocarbonyl (C=S) carbon. |
| Mass Spec. (ESI-MS) | m/z: 238.13 [M+H]⁺m/z: 236.11 [M-H]⁻ | Confirms the molecular weight (C₁₂H₁₉N₃S = 237.36 g/mol ). Analysis in both positive and negative ion modes provides robust confirmation. Fragmentation may show loss of the allyl group.[9] |
Conclusion
This guide details a reliable and thoroughly explained protocol for the synthesis of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce and validate this compound for further investigation in drug discovery and materials science. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt this methodology for the synthesis of other novel 1,2,4-triazole derivatives.
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link][3]
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